molecular formula C18H17FN2O5S2 B2587463 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole CAS No. 1421453-14-6

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole

Cat. No.: B2587463
CAS No.: 1421453-14-6
M. Wt: 424.46
InChI Key: UUKNVHBUBKZMBS-UHFFFAOYSA-N
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Description

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole is a sophisticated synthetic compound designed for early-stage drug discovery and pharmacological research. Its molecular architecture incorporates a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further modified with a 5-fluoro-2-methoxyphenyl sulfonamide group and a azetidin-3-yl)oxy linker, features often employed to fine-tune a molecule's physicochemical properties and its interaction with biological targets. The inclusion of a fluorine atom is a strategic modification frequently used in lead optimization. Fluorination can enhance a compound's lipophilicity and metabolic stability, which often leads to improved bioavailability and stronger binding affinity for target proteins . The benzo[d]thiazole moiety is a versatile structure found in compounds with a wide range of therapeutic potentials, including anticancer, antimicrobial, and central nervous system activities, making it a highly valuable template for developing new bioactive agents . This compound is intended for research applications such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It serves as a key intermediate for medicinal chemists working to develop novel enzyme inhibitors or receptor modulators. As a building block in organic synthesis, it enables further functionalization and exploration of chemical space. Please note: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the handling and use of this material.

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S2/c1-24-13-7-6-11(19)8-16(13)28(22,23)21-9-12(10-21)26-18-20-17-14(25-2)4-3-5-15(17)27-18/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKNVHBUBKZMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole, we compare it with three classes of analogous compounds:

Thiazole Derivatives with Halogen and Aryl Substituents

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (referred to as Compound 4 in ) share a thiazole backbone but differ in substitution patterns. Key distinctions include:

  • Substituents : Compound 4 features a chlorophenyl group and a triazolyl-pyrazoline side chain, whereas the target compound employs an azetidine-sulfonyl group.
  • Biological Activity : Compound 4 exhibits antimicrobial activity, attributed to its halogen (Cl) and fluorophenyl groups, which may disrupt microbial membranes or enzyme function. The target compound’s azetidine-sulfonyl group could target different pathways, such as protease inhibition .
Feature Target Compound Compound 4 ()
Core Structure Benzo[d]thiazole Thiazole
Key Substituents Azetidine-sulfonyl, 4-methoxy, 5-fluoro Chlorophenyl, triazolyl-pyrazoline
Potential Bioactivity Protease inhibition (hypothesized) Antimicrobial

1,2,4-Triazole Derivatives with Thioacetic Acid Side Chains

Compounds like 2-(5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids () differ in heterocyclic core but share sulfhydryl and aryl motifs:

  • Structural Divergence : The 1,2,4-triazole core replaces the benzo[d]thiazole, with a thioacetic acid side chain instead of the azetidine-sulfonyl group.
  • Pharmacological Potential: These triazole derivatives are optimized for metal chelation (e.g., forming Cu(II) or Zn(II) salts), suggesting applications in antioxidant or enzyme modulation. In contrast, the target compound’s sulfonyl group may favor hydrogen bonding in target binding pockets .

Azetidine-Containing Sulfonamides

For example, sulfonamide-based kinase inhibitors often utilize azetidine rings to enforce rigid conformations. The target compound’s 5-fluoro-2-methoxyphenyl sulfonyl group may enhance selectivity compared to simpler aryl sulfonamides, as electron-withdrawing fluorine and methoxy groups can fine-tune electronic and steric properties .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation, azetidine ring formation, and coupling reactions. For example, sulfonyl chloride intermediates (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) are prepared using Lawesson’s reagent and oxidative chlorination, as described for analogous compounds . Coupling reactions with azetidine derivatives typically require polar aprotic solvents (e.g., DMF) and catalysts like sodium acetate under reflux (2–5 h). Yield optimization may involve adjusting stoichiometry or solvent systems (e.g., DMF-acetic acid mixtures) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, S content (e.g., deviations <0.4% indicate purity) .
  • Spectroscopy :
  • 1H/13C-NMR : Confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole carbons at δ 160–170 ppm) .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, C-O-C stretches at ~1250 cm⁻¹) .
  • Melting Point : Consistency within a narrow range (e.g., 91–93°C for related thiazoles) .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

  • Methodological Answer : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures (1:1–1:3 v/v) is effective for analogous heterocyclic compounds. For example, 3-allyl-thiazole derivatives were purified using ethanol/water mixtures with >85% recovery .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with known affinity for sulfonyl-azetidine or benzo[d]thiazole motifs (e.g., kinases, cytochrome P450 enzymes) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. For example, dock the compound into the active site of CYP3A4 (PDB: 1TQN) using a grid size of 20 ų and Lamarckian genetic algorithms .
  • Validation : Compare binding poses with co-crystallized ligands (e.g., RMSD <2.0 Å indicates reliable predictions) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate docking results with MD simulations (e.g., 100 ns trajectories in GROMACS) and in vitro assays (e.g., enzyme inhibition IC50) .
  • SAR Analysis : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and test activity shifts. For instance, fluorination at the 5-position enhanced antitumor activity in thiazole sulfonamides by 30% .

Q. How can structure-activity relationship (SAR) studies be structured to optimize pharmacological properties?

  • Methodological Answer :
  • Library Design : Synthesize derivatives with systematic substitutions (e.g., varying aryl groups on the sulfonyl or azetidine moieties) .
  • Assay Panels : Test against 60+ cancer cell lines (NCI-60) for cytotoxicity and selectivity indices (e.g., GI50 <10 µM) .
  • ADME Profiling : Assess metabolic stability (e.g., microsomal half-life >30 min) and permeability (Caco-2 Papp >1 × 10⁻⁶ cm/s) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer :
  • Recheck Synthesis : Ensure stoichiometric ratios (e.g., excess sulfonyl chloride may lead to byproducts) .
  • Purification : Repeat column chromatography (silica gel, hexane/EtOAc gradient) or HPLC (C18, acetonitrile/water) .
  • Instrument Calibration : Validate CHNS analyzer with certified standards (e.g., acetanilide) .

Pharmacological Evaluation

Q. What in vitro models are appropriate for preliminary antitumor activity screening?

  • Methodological Answer : Use the NCI-60 panel to assess growth inhibition (GI50) across diverse lineages (e.g., leukemia, melanoma). For example, 5-phenyl-1,3-thiazole-4-sulfonamides showed GI50 values of 0.8–5.2 µM in breast cancer lines (MCF7, MDA-MB-231) .

Tables for Key Data

Q. Table 1. Elemental Analysis of a Related Thiazole Derivative

Compound%C (Theo/Exp)%H (Theo/Exp)%N (Theo/Exp)
3-Allyl-thiazole 69.32/69.485.41/5.557.25/7.38

Table 2. Antitumor Activity of Thiazole Sulfonamides

Cell LineGI50 (µM)Selectivity Index (vs. Normal Cells)
MCF7 (Breast)1.28.5
A549 (Lung)2.84.2

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